molecular formula C16H14ClNO2 B4241069 N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide

N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B4241069
M. Wt: 287.74 g/mol
InChI Key: UVDDESJGOPUISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide: is a chemical compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of the 2-chlorophenyl group and the carboxamide functionality in this compound suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide typically begins with the preparation of 3,4-dihydro-1H-isochromene-1-carboxylic acid.

    Step 1: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Step 2: The acid chloride is then reacted with 2-chloroaniline in the presence of a base such as triethylamine (Et₃N) to form the desired carboxamide product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxidized derivatives of the isochromene ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives of the 2-chlorophenyl group.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules.
  • It serves as a precursor for the preparation of various isochromene derivatives with potential biological activities.

Biology and Medicine:

Industry:

  • The compound can be utilized in the development of new pharmaceuticals or agrochemicals.
  • It may also find applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is likely related to its ability to interact with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, while the isochromene ring and 2-chlorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison:

  • N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to the presence of the isochromene ring, which is not found in the similar compounds listed above.
  • The isochromene ring imparts distinct chemical and biological properties, potentially enhancing the compound’s reactivity and interaction with biological targets.
  • The similar compounds listed above contain different aromatic systems and substitution patterns, which can lead to variations in their chemical behavior and biological activities.

Properties

IUPAC Name

N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-13-7-3-4-8-14(13)18-16(19)15-12-6-2-1-5-11(12)9-10-20-15/h1-8,15H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDESJGOPUISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.